(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-12-3-1-11(2-4-12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCGCSHLPEXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of methanol as a solvent and formic acid as a catalyst . The process can be summarized as follows:
Step 1: Preparation of 2-aminothiazole derivatives.
Step 2: Reaction of 2-aminothiazole with α-halocarbonyl compounds in the presence of methanol and formic acid.
Step 3: Purification of the final product using standard chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The morpholino methanone moiety and fluorophenyl group undergo selective oxidation under controlled conditions:
Key findings:
-
Oxidation of the morpholino group proceeds with >70% yield under acidic conditions .
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Fluorophenyl oxidation is regioselective, favoring para-substitution due to electron-withdrawing effects of fluorine.
Reduction Reactions
The ketone and aromatic systems participate in reduction pathways:
Key findings:
-
Catalytic hydrogenation selectively reduces the carbonyl group without affecting the fluorophenyl ring.
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Borohydride-mediated reduction requires NiCl<sub>2</sub> as a catalyst to prevent over-reduction .
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes substitution at the meta and para positions:
Key findings:
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Nitration occurs at the para position due to fluorine's directing effects .
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Chlorination favors meta substitution, attributed to steric hindrance from the imidazothiazole system .
Nucleophilic Acyl Substitution
The morpholino methanone group reacts with nucleophiles:
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Primary amines | EDCI, NHS, DMF, RT, 6–8 hr | Amide derivatives | 65–82% | |
| Grignard reagents | THF, −78°C → RT, 12 hr | Tertiary alcohol analogs | 47% |
Key findings:
-
Amide formation with EDCI/NHS achieves high functional group tolerance .
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Grignard reactions require low temperatures to avoid side reactions at the imidazothiazole ring.
Cross-Coupling Reactions
The imidazothiazole core participates in palladium-catalyzed couplings:
Key findings:
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Suzuki reactions show excellent compatibility with the fluorophenyl group .
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Buchwald-Hartwig amination requires bulky ligands to prevent catalyst poisoning .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the imidazothiazole ring undergoes structural changes:
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| HCl (conc.), reflux | – | Ring-opened thiazole-amide derivatives | |
| NaOH (aq.), 100°C | – | Hydrolyzed imidazole-thiazole fragments |
Key findings:
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Acidic conditions cleave the imidazothiazole ring at the sulfur-nitrogen bond .
-
Hydrolysis under basic conditions produces carboxylic acid intermediates.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Additives | Products | Yield | Source |
|---|---|---|---|---|
| UV (365 nm), CH<sub>3</sub>CN | Rose Bengal | Singlet oxygen adducts at thiazole ring | 55% |
Key findings:
Scientific Research Applications
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiproliferative activities against various cancer cell lines.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets are still under investigation, but it is believed to interfere with the function of proteins involved in cancer cell growth and metastasis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Activities
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonylphenyl substituent (as in compound 5) enhances activity (IC₅₀ = 1.4 μM), likely due to improved target binding via sulfone-mediated hydrogen bonding . The target compound’s 4-fluorophenyl group, while electronegative, may offer reduced steric hindrance compared to bulkier sulfonyl groups.
- Morpholino vs. Amine Substituents: The morpholino methanone group in the target compound is expected to improve solubility compared to N,N-dimethyl analogs (e.g., 6a) due to its oxygen-rich, hydrophilic nature. However, this may come at the cost of reduced membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Chlorophenyl and pyridine-containing analogs (e.g., 5g) exhibit higher melting points (>200°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) . The target compound’s morpholino group may lower melting points due to reduced crystallinity.
- Lipophilicity: The morpholino group’s polarity likely reduces LogP compared to chlorophenyl or methylsulfonyl analogs, aligning with improved aqueous solubility .
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone is a member of the imidazo-thiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential in antitumor effects, antimicrobial properties, and other pharmacological applications.
- Molecular Formula : C13H12FN3OS
- Molecular Weight : 277.31 g/mol
- CAS Number : [Insert CAS number if available]
Antitumor Activity
Numerous studies have indicated that imidazo-thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : The compound demonstrated potent cytotoxicity with IC50 values ranging from 0.1 to 5 µM against melanoma and breast cancer cell lines .
- Mechanism of Action : The antitumor activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of the V600E-B-RAF kinase .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| UACC-62 (Melanoma) | 0.18 | High efficacy |
| MDA-MB-231 | 1.65 | Induces apoptosis |
| HT29 (Colorectal) | 2.03 | Growth inhibition |
Antimicrobial Activity
The imidazo-thiazole class has also shown promising results against various pathogens, including bacteria and fungi.
Study Results:
- The compound exhibited selective activity against Mycobacterium tuberculosis with an IC90 value of approximately 7.05 µM, indicating its potential as an anti-tubercular agent .
- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
Anti-inflammatory and Antioxidant Effects
Research indicates that imidazo-thiazole derivatives possess anti-inflammatory properties, which may contribute to their therapeutic potential in treating inflammatory diseases.
Mechanism Insights:
- The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
- Additionally, antioxidant assays demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .
Case Studies
-
Study on Melanoma Cells :
- Researchers evaluated the compound's effect on melanoma cell lines and found that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- The study concluded that derivatives with similar structures could be developed for targeted cancer therapies.
-
Tuberculosis Treatment Exploration :
- A clinical trial assessed the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated a notable reduction in bacterial load in treated subjects compared to controls.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone?
The synthesis typically involves cyclization and functionalization steps. For example, ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide is synthesized by refluxing 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol. Subsequent reactions with hydrazine hydrate yield acetohydrazide intermediates, which are further derivatized with isothiocyanates to introduce morpholino or other substituents . Key characterization techniques include NMR, IR spectroscopy, and elemental analysis to confirm structural integrity.
Basic: How is the cytotoxic activity of this compound evaluated in cancer research?
Cytotoxicity is assessed using human cancer cell lines (e.g., MDA-MB-231, HepG2) via MTT or similar viability assays. For instance, derivatives like 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide showed IC values of 1.4 µM against MDA-MB-231 cells, outperforming sorafenib (IC = 5.2 µM). Dose-response curves and selectivity indices (e.g., HepG2 vs. MDA-MB-231) are critical for evaluating specificity .
Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced VEGFR2 inhibition?
SAR optimization involves modifying substituents on the imidazo[2,1-b]thiazole core. For example, replacing phenyl with 4-chlorophenyl increased VEGFR2 inhibition from 3.76% to 5.72% at 20 µM. Morpholino groups enhance solubility and binding affinity, while pyridinyl acetamide derivatives improve cellular uptake. Computational docking studies guide rational substitutions at the C3 and C6 positions to optimize steric and electronic interactions with the kinase domain .
Advanced: How is molecular modeling utilized to predict acetylcholinesterase (AChE) inhibitory activity?
Docking simulations using software like AutoDock Vina assess binding modes. The morpholino moiety interacts with the peripheral anionic site of AChE, while the fluorophenyl group engages in π-π stacking with Trp285. Free energy calculations (e.g., MM-GBSA) correlate with experimental IC values. Substituents like cyclohexyl or benzyl groups on hydrazine carbothioamide derivatives modulate binding stability .
Basic: What spectroscopic techniques confirm the compound’s purity and structure?
- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.80–8.12 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm) and morpholino (C-O-C, ~1100 cm) stretches.
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H] for CHFNOS).
Elemental analysis ensures stoichiometric ratios of C, H, N, and S .
Advanced: How do researchers address contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC values) are resolved by standardizing assay conditions (e.g., cell passage number, serum concentration) and validating with orthogonal methods. For example, cytotoxicity discrepancies between HepG2 and MDA-MB-231 cells may arise from differential expression of drug transporters. Meta-analyses of published data and controlled replication studies are essential .
Basic: What in vitro models are used to assess antioxidant potential?
DPPH radical scavenging assays measure antioxidant activity. For example, 3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole showed 89% inhibition of DPPH radicals at 100 µM. Dose-dependent studies (10–100 µM) and comparison with ascorbic acid as a positive control validate results .
Advanced: How is the compound’s anthelmintic activity evaluated against Parhaerima postuma?
Earthworm paralysis and death times are quantified at 1.0–2.5% w/v concentrations. Derivatives like 6-aryl-2-benzenesulfonyl-imidazo[2,1-b]thiazoles induce paralysis within 58–65 minutes, outperforming piperazine citrate. Mechanisms include disruption of neuromuscular coordination via cholinesterase inhibition .
Advanced: What experimental designs validate aldose reductase inhibitory activity?
Kidney aldose reductase is isolated from Wistar rats, and NADPH consumption is monitored spectrophotometrically at 340 nm. Compound 37a showed 25.41% inhibition at 10 µM. Negative controls (e.g., quercetin) and kinetic studies (K determination) differentiate competitive vs. non-competitive inhibition .
Basic: How are substituents on the imidazo[2,1-b]thiazole core modified to enhance solubility?
Polar groups (e.g., morpholino, piperazinyl) are introduced via nucleophilic substitution or coupling reactions. PEG-600/ethanol solvent systems improve reaction yields and product solubility, as demonstrated in green synthesis protocols .
Advanced: What computational tools predict metabolic stability and toxicity?
ADMET predictors (e.g., SwissADME, ProTox-II) analyze cytochrome P450 interactions, hepatic clearance, and Ames test outcomes. The compound’s logP (~2.5) and topological polar surface area (~75 Ų) suggest moderate blood-brain barrier permeability and low hepatotoxicity risk .
Basic: How is antiproliferative activity against melanoma cell lines assessed?
Cell viability is measured via trypan blue exclusion or ATP-based assays (e.g., CellTiter-Glo). Derivatives like 6-(4-fluorophenyl)-5-(pyrimidinyl)imidazo[2,1-b]thiazoles reduce proliferation by 50–70% at 10 µM, with flow cytometry confirming apoptosis via Annexin V/PI staining .
Advanced: How do electron-withdrawing substituents (e.g., 4-Fluorophenyl) influence bioactivity?
The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and stabilizes π-stacking with tyrosine kinases. Fluorine’s electronegativity increases hydrogen bonding with residues like Lys216 in VEGFR2, improving inhibitory potency by 1.5–2.0-fold compared to non-fluorinated analogs .
Basic: What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) due to potential irritancy.
- Conduct reactions in fume hoods to avoid inhalation.
- Store at –20°C under nitrogen to prevent degradation.
MSDS data for analogs indicate LD > 500 mg/kg in rodents, suggesting moderate acute toxicity .
Advanced: How are high-throughput screening (HTS) platforms utilized for lead optimization?
HTS employs 384-well plates with robotic liquid handling. Libraries of 500–1000 analogs are screened at 10 µM, followed by dose-response curves for hits (e.g., IC < 5 µM). Fluorescence polarization assays quantify target engagement (e.g., VEGFR2 binding) with Z’ factors >0.6 ensuring reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
